molecular formula C20H24N6O3 B2424971 (2-Nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898459-57-9

(2-Nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2424971
CAS RN: 898459-57-9
M. Wt: 396.451
InChI Key: HQYDOSPYGMAKFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Development of Macozinone for TB Treatment

Macozinone is a compound undergoing clinical studies for the treatment of tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase (DprE1), crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimistic results from pilot studies suggest potential for further development towards efficient TB drug regimens (Makarov & Mikušová, 2020).

Chemical Synthesis and Reactivity

Research on compounds such as 1,2-oxazines and 1,2-benzoxazines, which can be synthesized via dehydration of related compounds, illustrates the importance of such structures in chemical synthesis. These compounds, through specific reactions, highlight the versatility of similar chemical structures in producing electrophilic compounds, which are significant in various synthesis applications (Sainsbury, 1991).

Nucleophilic Aromatic Substitution

The study on the reaction of piperidine with nitrobenzenes leading to dinitro or nitro piperidinobenzenes showcases the nucleophilic aromatic substitution reactions of similar compounds. This mechanism, involving the addition-elimination process, underlines the significant role of nitro groups in chemical synthesis and potential pharmacological applications (Pietra & Vitali, 1972).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives are crucial in the design of various drugs, indicating the importance of chemical structures similar to the query compound. Modifications to the piperazine nucleus significantly influence the medicinal potential of the molecules, leading to applications across a range of therapeutic areas, including CNS disorders, anticancer, and anti-inflammatory uses (Rathi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against certain kinases

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases . The compound likely interacts with its target, leading to changes in the target’s function.

Result of Action

Similar compounds have shown anti-tubercular activity , suggesting that this compound may also have potential therapeutic applications.

properties

IUPAC Name

(2-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(16-6-2-3-7-17(16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYDOSPYGMAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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